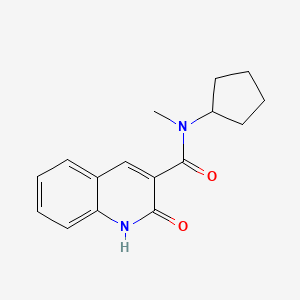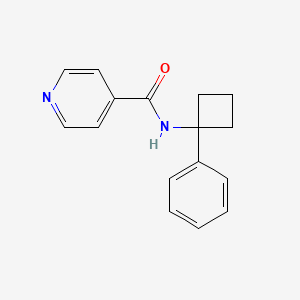
N-(4-methylcyclohexyl)-2-(2-oxoazepan-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylcyclohexyl)-2-(2-oxoazepan-1-yl)acetamide, commonly known as MOAA, is a chemical compound that has gained significant attention in the scientific community. MOAA is a cyclic urea derivative that has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry.
科学的研究の応用
MOAA has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, MOAA has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurological disorders. In pharmacology, MOAA has been studied for its effects on the central nervous system, cardiovascular system, and immune system. In biochemistry, MOAA has been used as a tool to study protein-ligand interactions and enzyme kinetics.
作用機序
The exact mechanism of action of MOAA is not fully understood, but it is believed to act as an allosteric modulator of various receptors and enzymes. MOAA has been shown to bind to the active site of enzymes and alter their activity, leading to changes in cellular signaling pathways. MOAA has also been shown to interact with various receptors, such as GABA receptors and adenosine receptors, leading to changes in neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
MOAA has been shown to have various biochemical and physiological effects, depending on the target enzyme or receptor. In the central nervous system, MOAA has been shown to have anxiolytic and sedative effects, possibly through its interactions with GABA receptors. In the cardiovascular system, MOAA has been shown to have vasodilatory effects, possibly through its interactions with adenosine receptors. MOAA has also been shown to have anti-inflammatory and antioxidant effects, possibly through its interactions with various enzymes and receptors.
実験室実験の利点と制限
MOAA has several advantages for lab experiments, such as its high purity and stability. MOAA is also readily available from commercial sources, making it easy to obtain for research purposes. However, MOAA has some limitations, such as its low solubility in water and limited bioavailability in vivo. These limitations can be overcome by using appropriate solvents and delivery methods, such as encapsulation in liposomes or nanoparticles.
将来の方向性
There are several future directions for research on MOAA. One possible direction is to investigate its potential as a drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurological disorders. Another direction is to study its interactions with various enzymes and receptors in more detail, to better understand its mechanism of action. Additionally, the development of new synthetic methods for MOAA and its derivatives could lead to the discovery of new compounds with improved properties and therapeutic potential.
Conclusion:
In conclusion, MOAA is a promising chemical compound that has gained significant attention in the scientific community. Its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry, make it an attractive target for research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MOAA have been discussed in this paper. Further research on MOAA and its derivatives could lead to the discovery of new compounds with improved properties and therapeutic potential.
合成法
The synthesis of MOAA involves the reaction of 4-methylcyclohexylamine with ethyl chloroacetate, followed by the addition of sodium hydroxide and acetic acid to obtain the final product. The yield of MOAA can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
特性
IUPAC Name |
N-(4-methylcyclohexyl)-2-(2-oxoazepan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-12-6-8-13(9-7-12)16-14(18)11-17-10-4-2-3-5-15(17)19/h12-13H,2-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDKIKDSXFGXPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CN2CCCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)-2-(2-oxoazepan-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)



![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7475755.png)

![6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475768.png)



